pyrrolo[2,1-b]thiazole-7-carboxylic Acid
Overview
Description
Pyrrolo[2,1-b]thiazole-7-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including dna and topoisomerase ii .
Mode of Action
It’s suggested that it might interact with its targets, leading to changes in cellular processes . More research is needed to confirm these interactions and understand the resulting changes.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects such as dna double-strand breaks and cell death .
Result of Action
Similar compounds have been shown to cause dna double-strand breaks and cell death .
Preparation Methods
The synthesis of pyrrolo[2,1-b]thiazole-7-carboxylic acid can be achieved through several routes. One common method involves the modification of thiazole derivatives. For instance, the 1,3-dipolar cycloaddition of thiazolium ylides to sulfinyl acrylonitriles in the presence of DBU in MeCN at room temperature yields functionalized pyrrolo[2,1-b]thiazoles . Another approach involves constructing the bicyclic system on the basis of the existing pyrrole or thiazole ring using alkylation and dipolar cycloaddition reactions . Industrial production methods often utilize catalysts or microwave irradiation to enhance the efficiency of these synthetic processes .
Chemical Reactions Analysis
Pyrrolo[2,1-b]thiazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized derivatives of the original compound .
Scientific Research Applications
Pyrrolo[2,1-b]thiazole-7-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, derivatives of this compound have shown potential as antimicrobial, antifungal, antioxidant, and antiviral agents . Additionally, they exhibit antipsychotic, anticonvulsant, anti-inflammatory, and antitumor activities . In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties .
Comparison with Similar Compounds
Pyrrolo[2,1-b]thiazole-7-carboxylic acid can be compared with other similar heterocyclic compounds, such as pyrrolo[2,1-b]thiazole derivatives and thiazole-based compounds. These compounds share similar structural features but differ in their specific functional groups and substitution patterns. The uniqueness of this compound lies in its specific ring fusion and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
pyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-1-2-8-3-4-11-6(5)8/h1-4H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVBPJMJJQONPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CSC2=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038509-46-4 | |
Record name | pyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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